molecular formula C17H20O10 B600741 Tomenin CAS No. 28446-08-4

Tomenin

Cat. No.: B600741
CAS No.: 28446-08-4
M. Wt: 384.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tomenin (C₁₇H₂₀O₁₀; molecular weight 384.334 g/mol) is a coumarin glucoside identified in multiple plant species, including Prunus tomentosa (nanking cherry), Seriphidium herba-alba, Angelica dahurica (Bai Zhi), and the Miao medicinal herb Tiekuaizi (Radix Chimonanthi) . This compound is associated with antimicrobial, antiproliferative, and anti-inflammatory properties, though its pharmacological profile varies across studies and plant sources .

Properties

CAS No.

28446-08-4

Molecular Formula

C17H20O10

Molecular Weight

384.33

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Tomenin belongs to the coumarin family, which includes structurally and functionally related compounds. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Similar Coumarins

Compound Molecular Formula Molecular Weight (g/mol) Glycosylation Site Key Sources Reported Bioactivities
This compound C₁₇H₂₀O₁₀ 384.334 Undetermined* Prunus tomentosa, Tiekuaizi, Artemisia herba-alba Antimicrobial, antiproliferative
Fraxin C₁₆H₁₈O₁₀ 370.308 C-8 of Fraxetin Fraxinus spp., Rosa rugosa Antioxidant, hepatoprotective
Scopoletin C₁₀H₈O₄ 192.168 None (aglycone) Artemisia annua, Tiekuaizi Anti-inflammatory, vasorelaxant
Umbelliferone C₉H₆O₃ 162.142 None (aglycone) Zostera marina, Lonicera caerulea Antifungal, UV-protective
Calycanthoside C₁₇H₂₀O₁₀ 384.334 C-7 of Scopoletin Calycanthus occidentalis Neuroprotective, anti-diabetic

Note: this compound’s exact glycosylation site remains unconfirmed, though its glucoside nature is established .

Key Findings:

Structural Similarities and Differences :

  • This compound and calycanthoside share identical molecular formulas but differ in glycosylation patterns. Calycanthoside is a scopoletin derivative with glucose at C-7, while this compound’s structure is less defined .
  • Fraxin, a fraxetin-8-O-glucoside, has a smaller molecular weight (370.308 vs. 384.334) due to differences in the aglycone core .

Pharmacological Activities: Antimicrobial Activity: this compound isolated from Seriphidium herba-alba exhibited broad-spectrum antimicrobial effects, outperforming fraxin and umbelliferone in certain assays .

Role in Traditional Medicine :

  • This compound is a proposed Q-marker for Tiekuaizi, alongside scopoletin and calycanthine, due to its alignment with the herb’s clinical efficacy in treating inflammation and pain . In contrast, fraxin and umbelliferone are more commonly linked to antioxidant applications in European and East Asian herbal systems .

Analytical Detectability :

  • This compound and calycanthoside are distinguishable via LC–MS due to fragmentation patterns (e.g., this compound: m/z 385 → 223; Calycanthoside: m/z 385 → 193) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.